![molecular formula C10H10N2O B1455212 (5-(Furan-3-yl)pyridin-3-yl)methanamine CAS No. 1346687-22-6](/img/structure/B1455212.png)
(5-(Furan-3-yl)pyridin-3-yl)methanamine
Overview
Description
“(5-(Furan-3-yl)pyridin-3-yl)methanamine” is a member of the class of furans that is furan which is substituted by aminomethyl and pyridy-3-yl groups at positions 2 and 5 respectively . It is a small molecule and is classified as an experimental compound .
Synthesis Analysis
A series of 3-heteroaromatic analogues of nicotine were synthesized to delineate structural and mechanistic requirements for selectively inhibiting human cytochrome P450 (CYP) 2A6 . Thiophene, substituted thiophene, furan, substituted furan, acetylene, imidazole, substituted imidazole, thiazole, pyrazole, substituted pyrazole, and aliphatic and isoxazol moieties were used to replace the N-methylpyrrolidine ring of nicotine .Molecular Structure Analysis
The molecular formula of “(5-(Furan-3-yl)pyridin-3-yl)methanamine” is C10H10N2O . The exact mass is 174.07900 . The structure of this compound includes a furan ring and a pyridine ring connected by a methanamine group .Chemical Reactions Analysis
The majority of inhibitors of human cytochrome P450 (CYP) 2A6 elicited type II difference spectra indicating the formation of a coordinate covalent bond to the heme iron . The majority of inhibitors were reversible inhibitors although several mechanism-based inactivators were identified .Scientific Research Applications
1. Synthesis of Polysubstituted Furans This compound can be used in the synthesis of polysubstituted furans via a novel and efficient heterocyclization approach. A series of 4-(4-aryl)-5-(cyclohexylamino)-2-(pyridin-2-yl)furan-3-ylmethanones was synthesized via multicomponent reaction of 1,3-di(pyridin-2-yl)propane-1,3-dione, aryl aldehydes, and cyclohexyl isocyanide .
2. Therapeutic Applications Furan derivatives, including “(5-(Furan-3-yl)pyridin-3-yl)methanamine”, have been studied for their potential therapeutic applications. They have shown promising results in various areas such as antimicrobial, anticancer, analgesic, anti-inflammatory, and antioxidant activities .
3. Drug Development “(5-(Furan-3-yl)pyridin-3-yl)methanamine” could potentially be used in drug development. However, more research is needed to fully understand its mechanism of action and potential interactions .
4. Lung Carcinoma Treatment Novel (3-(furan-2-yl)pyrazol-4-yl) chalcones, which could potentially include “(5-(Furan-3-yl)pyridin-3-yl)methanamine”, have been investigated for their effects against lung carcinoma cell lines .
Mechanism of Action
Target of Action
The primary target of (5-(Furan-3-yl)pyridin-3-yl)methanamine is Cytochrome P450 2A6 . Cytochrome P450 2A6 is an enzyme that plays a crucial role in the metabolism of drugs and other xenobiotics .
Mode of Action
It is known to interact with cytochrome p450 2a6 . The interaction between the compound and its target may result in changes to the metabolic activity of the enzyme, potentially affecting the metabolism of certain drugs and other substances .
Result of Action
Given its interaction with Cytochrome P450 2A6, it is possible that the compound could influence the metabolism of certain drugs and other xenobiotics .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (5-(Furan-3-yl)pyridin-3-yl)methanamine. For instance, the compound’s stability could be affected by factors such as temperature and pH . Additionally, individual factors, such as a person’s genetic makeup, could influence how effectively the compound interacts with its target, Cytochrome P450 2A6 .
properties
IUPAC Name |
[5-(furan-3-yl)pyridin-3-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c11-4-8-3-10(6-12-5-8)9-1-2-13-7-9/h1-3,5-7H,4,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMRNPOLCWSRQFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C2=CN=CC(=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00744412 | |
Record name | 1-[5-(Furan-3-yl)pyridin-3-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00744412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1346687-22-6 | |
Record name | 1-[5-(Furan-3-yl)pyridin-3-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00744412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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